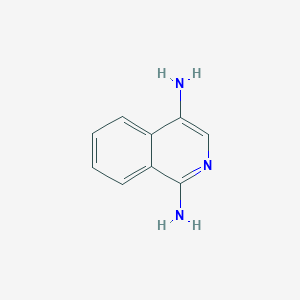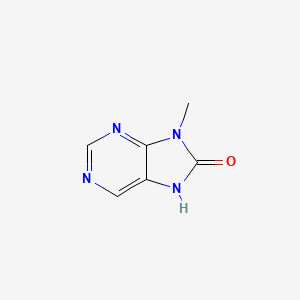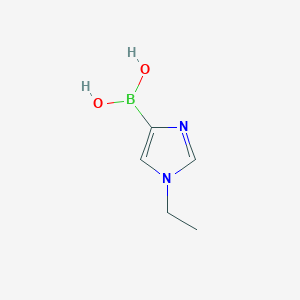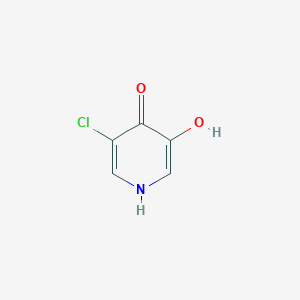
N-Methylcinnolin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylcinnolin-6-amine is an organic compound belonging to the cinnoline family, characterized by a nitrogen-containing heterocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Methylcinnolin-6-amine typically involves the N-methylation of cinnolin-6-amine. One common method is the reductive amination of cinnolin-6-amine using formaldehyde and a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound with high selectivity .
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which offer advantages such as improved reaction control, scalability, and reduced waste. The use of metal-free N-heterocyclic carbene catalysts and carbon dioxide as a carbon source has also been explored for environmentally benign N-methylation .
Análisis De Reacciones Químicas
Types of Reactions: N-Methylcinnolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylcinnolin-6-one using oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound can yield the corresponding N-methylcinnoline.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as N-alkylated or N-acylated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: N-Methylcinnolin-6-one.
Reduction: N-Methylcinnoline.
Substitution: N-alkylated or N-acylated cinnoline derivatives
Aplicaciones Científicas De Investigación
N-Methylcinnolin-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mecanismo De Acción
The mechanism of action of N-Methylcinnolin-6-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters like serotonin and dopamine. This inhibition can result in various physiological effects, including anti-inflammatory and neuroprotective actions .
Comparación Con Compuestos Similares
N-Methylcinnoline: Similar structure but lacks the amine group.
N-Methylquinoline: Another nitrogen-containing heterocycle with different electronic properties.
N-Methylpyridine: A simpler nitrogen-containing heterocycle with distinct reactivity.
Uniqueness: N-Methylcinnolin-6-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C9H9N3 |
|---|---|
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
N-methylcinnolin-6-amine |
InChI |
InChI=1S/C9H9N3/c1-10-8-2-3-9-7(6-8)4-5-11-12-9/h2-6,10H,1H3 |
Clave InChI |
JPPGWIOPBWTYHZ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC2=C(C=C1)N=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11921808.png)
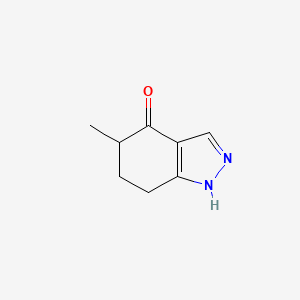

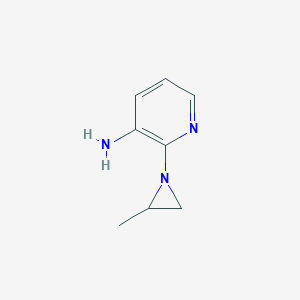
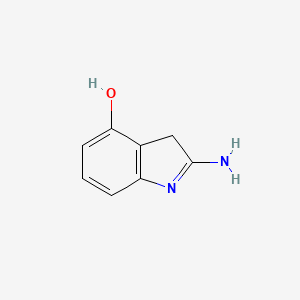
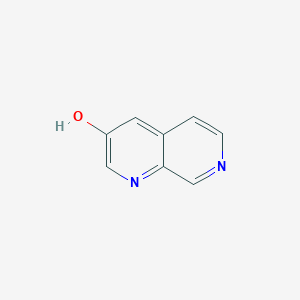
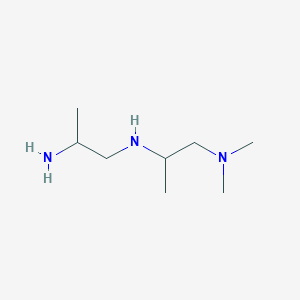
![Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B11921844.png)
![Imidazo[1,2-a]pyrimidine-2-carbonitrile](/img/structure/B11921848.png)
